1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid
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Overview
Description
1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid is an organic compound with the molecular formula C11H13NO4S. This compound is characterized by the presence of an azetidine ring, a sulfonyl group, and a carboxylic acid group. It is a white crystalline solid that is soluble in organic solvents like ethanol and dimethyl sulfoxide but insoluble in water .
Preparation Methods
The synthesis of 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzenesulfonyl chloride and azetidine-2-carboxylic acid.
Reaction Conditions: The reaction is carried out in the presence of a base like triethylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Purification: The crude product is purified by recrystallization from an appropriate solvent to obtain the pure compound.
Chemical Reactions Analysis
1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes, leading to inhibition of their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity to its targets. Pathways involved include enzyme inhibition and disruption of metabolic processes .
Comparison with Similar Compounds
1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid can be compared with similar compounds such as:
2-{[(4-Methylphenyl)sulfonyl]amino}-3-sulfanylpropanoic acid: This compound has similar sulfonyl and amino groups but differs in its overall structure and biological activity.
(4-Nitrophenyl)sulfonyltryptophan: This compound contains a sulfonyl group attached to a tryptophan moiety, showing different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the azetidine ring, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(2R)-1-(4-methylphenyl)sulfonylazetidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-8-2-4-9(5-3-8)17(15,16)12-7-6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZMDMOEFYSSGY-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47195679 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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